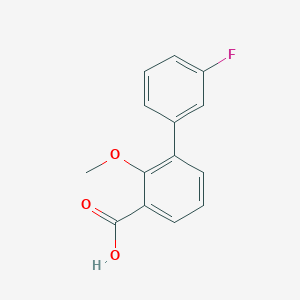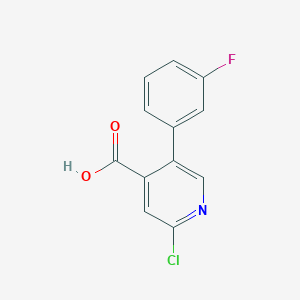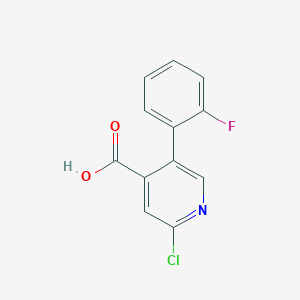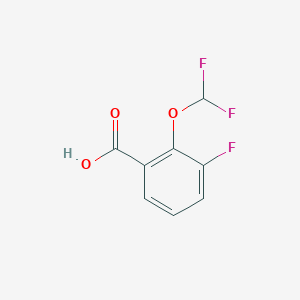
3-Chloro-2-(2-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(2-fluorophenyl)pyridine is a chemical compound with the CAS Number: 387827-67-0 . It has a molecular weight of 207.63 . The IUPAC name for this compound is this compound . It is typically stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClFN/c12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)13/h1-7H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.63 . It is a liquid at room temperature and is typically stored at temperatures between 2-8°C .Mécanisme D'action
3-Chloro-2-(2-fluorophenyl)pyridinePyridine acts as a versatile building block in the synthesis of various compounds. It can be used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. Additionally, it can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of organic compounds, such as amino acids and peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(2-fluorophenyl)pyridinePyridine are not well understood. However, it is known that it can interact with a variety of enzymes, receptors, and other proteins. It can also interact with DNA and RNA, and can affect the activity of various enzymes and receptors. Additionally, it has been shown to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-2-(2-fluorophenyl)pyridinePyridine in laboratory experiments include its versatility as a building block for the synthesis of various compounds, its low cost, and its high yield in the reaction. Additionally, it is a relatively safe compound to use in laboratory experiments. The limitations of using 3-Chloro-2-(2-fluorophenyl)pyridinePyridine in laboratory experiments include its potential toxicity, its reactivity with other compounds, and its limited availability.
Orientations Futures
Future research could focus on the development of new synthetic methods for the preparation of 3-Chloro-2-(2-fluorophenyl)pyridinePyridine. Additionally, further research could be conducted to explore its potential uses in drug synthesis and development, agrochemical synthesis, and organic synthesis. Furthermore, research could be conducted to further explore its biochemical and physiological effects, as well as its potential toxicity. Finally, research could be conducted to explore new applications for 3-Chloro-2-(2-fluorophenyl)pyridinePyridine in the medical and pharmaceutical fields.
Méthodes De Synthèse
3-Chloro-2-(2-fluorophenyl)pyridinePyridine can be synthesized from the reaction of 2-fluorophenol with phosphorus oxychloride in the presence of a base, such as triethylamine. The reaction of 2-fluorophenol with phosphorus oxychloride yields 3-chloro-2F-pyridine in high yields. The reaction conditions can be optimized to improve the yield of the reaction.
Applications De Recherche Scientifique
3-Chloro-2-(2-fluorophenyl)pyridinePyridine is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of organic compounds, such as amino acids and peptides. Additionally, it is used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in the eyes, on the skin, or on clothing .
Propriétés
IUPAC Name |
3-chloro-2-(2-fluorophenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUZZXWLZCYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














